

Physical and chemical properties of (3-Bromo-2-methoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (3-Bromo-2-methoxyphenyl)boronic acid

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An In-depth Technical Guide to **(3-Bromo-2-methoxyphenyl)boronic acid** for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **(3-Bromo-2-methoxyphenyl)boronic acid**, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its properties and applications. We will explore its structural characteristics, physicochemical properties, reactivity, and best practices for its use, grounded in established scientific principles.

Compound Identity and Structural Framework

(3-Bromo-2-methoxyphenyl)boronic acid is a bifunctional organoboron compound. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methoxy group, and a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for creating complex molecular architectures. The ortho-methoxy group can influence the reactivity of the adjacent boronic acid through steric and electronic effects, while the bromine atom provides a secondary reactive site for sequential cross-coupling reactions.

The compound is identified by the following key descriptors:

Identifier	Value
CAS Number	352525-80-5[1][2][3]
Molecular Formula	C ₇ H ₈ BBrO ₃ [1][4]
Molecular Weight	230.85 g/mol [1][4]
IUPAC Name	(3-Bromo-2-methoxyphenyl)boronic acid
InChI Key	KSYRNDZOSXTFU-UHFFFAOYSA-N[1]
SMILES	B(C1=C(C=CC=C1Br)OC)(O)O

Physicochemical and Stability Profile

The physical state and stability of boronic acids are critical considerations for their storage and handling in a laboratory setting. Like many arylboronic acids, **(3-Bromo-2-methoxyphenyl)boronic acid** is a solid at room temperature. A comprehensive understanding of its properties ensures reagent integrity and experimental reproducibility.

Table of Physicochemical Properties:

Property	Value / Description
Appearance	White to light beige or light yellow crystalline powder.[5]
Melting Point	Data for the specific compound is not consistently published; however, related compounds like 3-Bromo-2-methoxy-5-methylphenylboronic acid melt in the range of 102-106 °C.
Boiling Point	Not applicable; decomposes at high temperatures.[4][6]
Solubility	Generally soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[7]

Trustworthiness in Practice: Handling and Storage Protocol

The boronic acid functional group is susceptible to degradation, which necessitates specific storage and handling procedures to ensure its viability.

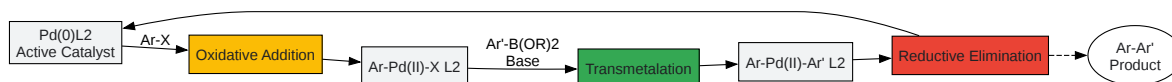
- **Decomposition Pathways:** The two primary degradation pathways are protodeboronation (loss of the boronic acid group) and oxidative decomposition.^[8] Furthermore, arylboronic acids can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.^[9] While boroxines are often viable in cross-coupling reactions, the presence of varying amounts of the anhydride can complicate stoichiometry calculations.
- **Recommended Storage:** To mitigate degradation, **(3-Bromo-2-methoxyphenyl)boronic acid** should be stored in a tightly sealed container in a cool, dry place, away from light.^[10] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent moisture absorption and oxidation.^[6]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition.^{[10][11]}

Chemical Reactivity and Synthetic Utility

The synthetic power of **(3-Bromo-2-methoxyphenyl)boronic acid** lies in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.^[12]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples the aryl group of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.^[12]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

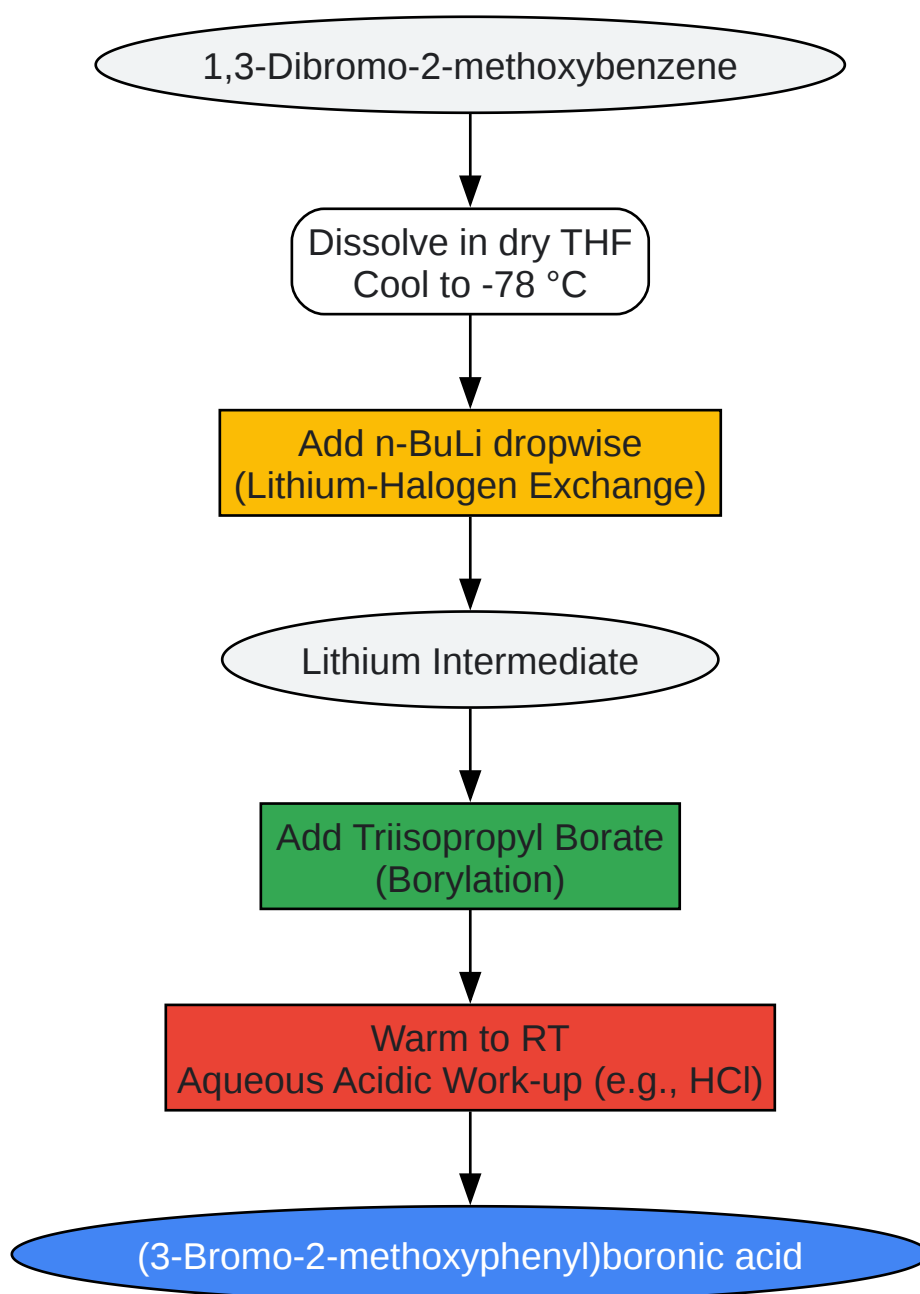
This protocol provides a robust, self-validating methodology for a typical cross-coupling reaction.

- **Reaction Setup:** To an oven-dried reaction vessel, add **(3-Bromo-2-methoxyphenyl)boronic acid** (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a palladium catalyst such as Pd(dppf)Cl₂ (1-5 mol%).
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.
- **Solvent and Base Addition:** Add a degassed solvent (e.g., DMA, THF, or dioxane) followed by a degassed aqueous solution of a base, such as 2M potassium carbonate (2-3 equivalents). [13] The base activates the boronic acid for transmetalation.
- **Reaction Conditions:** Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 150 °C, depending on the reactivity of the coupling partners.[13]
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS until the limiting aryl halide is consumed.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The

combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Synthesis Pathway

(3-Bromo-2-methoxyphenyl)boronic acid is typically synthesized from a commercially available precursor, 1,3-dibromo-2-methoxybenzene or 2-bromoanisole, via a lithium-halogen exchange or Grignard formation followed by quenching with a borate ester. The following workflow illustrates a common laboratory-scale synthesis.



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Caption: A typical synthetic workflow for preparing the title compound.

This method leverages the differential reactivity of the bromine atoms on the starting material, allowing for selective lithiation and subsequent borylation to yield the desired product.^[5]^[14]

Safety and Hazard Profile

As with any chemical reagent, proper safety precautions are mandatory. **(3-Bromo-2-methoxyphenyl)boronic acid** is classified as an irritant.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[4]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[4]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.^[10] A dust mask is recommended for handling the solid powder.

Applications in Medicinal Chemistry and Beyond

The unique substitution pattern of **(3-Bromo-2-methoxyphenyl)boronic acid** makes it a highly sought-after building block in drug discovery and materials science. It has been identified as a key intermediate for creating complex organic structures, including those used in the development of potential therapeutic agents.^[12] Its classification as a "Protein Degradation Building Block" highlights its utility in constructing molecules for targeted protein degradation, a cutting-edge area of pharmaceutical research.^[12] The presence of both a boronic acid and a bromine atom allows for orthogonal, sequential coupling reactions, enabling the efficient and controlled assembly of complex target molecules.

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